Bienvenue dans la boutique en ligne BenchChem!

Equilin benzoate

Steroid enzymology 5β-reductase inhibition Equine estrogen pharmacology

Equilin benzoate (CAS 6030-80-4) is the 3-benzoyl ester derivative of equilin, a naturally occurring ring B unsaturated estrogen isolated from pregnant mare urine and a key constituent of conjugated equine estrogens (CEEs; Premarin). With molecular formula C₂₅H₂₄O₃ and molecular weight 372.46 g/mol, this synthetic derivative serves as both a prodrug of equilin and a chiral intermediate in asymmetric synthesis.

Molecular Formula C25H24O3
Molecular Weight 372.5 g/mol
CAS No. 6030-80-4
Cat. No. B116386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEquilin benzoate
CAS6030-80-4
Synonyms3-(Benzoyloxy)-estra-1,3,5(10),7-tetraen-17-one;  3-Hydroxy-estra-1,3,5(10),7-tetraen-17-one Benzoate
Molecular FormulaC25H24O3
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2=O
InChIInChI=1S/C25H24O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8-10,15,20,22H,7,11-14H2,1H3/t20-,22+,25+/m1/s1
InChIKeyUIXFQXUDHNMOTI-KJWPAHLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Equilin Benzoate (CAS 6030-80-4): A Ring B Unsaturated Estrogen 3-Benzoate Ester for Targeted Steroid Research and Pharmacological Profiling


Equilin benzoate (CAS 6030-80-4) is the 3-benzoyl ester derivative of equilin, a naturally occurring ring B unsaturated estrogen isolated from pregnant mare urine and a key constituent of conjugated equine estrogens (CEEs; Premarin). With molecular formula C₂₅H₂₄O₃ and molecular weight 372.46 g/mol, this synthetic derivative serves as both a prodrug of equilin and a chiral intermediate in asymmetric synthesis [1]. Unlike the parent equilin (C₁₈H₂₀O₂, MW 268.36), the benzoate ester at the C3 position confers differentiated physicochemical properties—including a melting point of 193–196 °C, specific optical rotation [α]²²/D +225° (c=1, CHCl₃), and XLogP3-AA of 4.7—that substantially alter solubility, membrane permeability, and hydrolytic release kinetics relative to the free phenol [2].

Why Equilin Benzoate Cannot Be Substituted by Other Estrogen Esters in Research and Industrial Applications: A Comparator-Based Rationale


Estrogen esters are not functionally interchangeable. The benzoate ester of equilin at the C3 position creates a molecule with a distinct combination of steroidal core pharmacology (ring B unsaturation) and ester-dependent physicochemical behavior. Substituting equilin benzoate with estradiol benzoate disregards the differential estrogen receptor (ER) subtype binding profile of the equilin nucleus (ERα: ~13%, ERβ: ~49% relative to estradiol) [1]; replacing it with unconjugated equilin ignores the prodrug hydrolysis kinetics and solubility advantages conferred by benzoylation [2]; and substituting with equilin sulfate—the predominant form in Premarin—neglects the fact that sulfate and benzoate esters have vastly different metabolic activation pathways, with equilin benzoate bypassing steroid sulfatase-dependent activation in favor of esterase-mediated hydrolysis [3]. These molecular differences translate to quantifiable divergence in biochemical activity, biodistribution, and experimental reproducibility that directly impact research and industrial outcomes.

Equilin Benzoate (CAS 6030-80-4) Quantitative Differentiation Evidence: Comparator-Backed Data for Informed Procurement Decisions


Δ4-5β-Reductase Inhibitory Activity: A Biochemical Property Absent in Parent Equilin and Estradiol Benzoate

Equilin benzoate displays inhibition activity toward pig liver steroid Δ4-5β-reductase, an enzyme responsible for the stereospecific reduction of the Δ4 double bond in steroid precursors . This biochemical activity has not been reported for unconjugated equilin, estradiol benzoate, or estrone benzoate, suggesting that the combination of the ring B unsaturated equilin nucleus and the C3 benzoate ester may produce a unique enzyme interaction profile. The experimental system involved pig liver steroid Δ4-5β-reductase preparations, though specific IC₅₀ values were not reported in the available literature.

Steroid enzymology 5β-reductase inhibition Equine estrogen pharmacology

Differential Estrogen Receptor Subtype Binding: Equilin Core Shows ERβ-Preferential Affinity Profile Distinct from Estradiol

The equilin nucleus—released upon hydrolysis of equilin benzoate—exhibits a markedly different estrogen receptor subtype binding profile compared to estradiol. Equilin has approximately 13% and 49% of the relative binding affinity of estradiol for ERα and ERβ, respectively, indicating a relative ERβ preference (ERβ/ERα ratio ≈3.8:1) [1]. In contrast, 17β-estradiol binds both receptors with approximately equal affinity (ERβ/ERα ratio ≈1:1). This differential binding is further amplified upon metabolic conversion: 17β-dihydroequilin, the major active metabolite of equilin, demonstrates approximately 113% and 108% of estradiol's affinity for ERα and ERβ [1]. By comparison, estradiol benzoate releases 17β-estradiol which maintains balanced ERα/ERβ binding. The competitive binding assay used human endometrial cytosol and nuclear receptors with [³H]17β-dihydroequilin as radioligand [2].

Estrogen receptor pharmacology ERα/ERβ selectivity Nuclear receptor binding

Vascular Reactivity: Equilin Increases Mean Arterial Blood Pressure While Estradiol Benzoate Does Not

In a direct head-to-head comparison study using ovariectomized Sprague-Dawley rats treated by daily gavage for 3 weeks at equivalent doses (0.15 mg/kg/day), equilin (EQ) significantly increased mean arterial blood pressure to 134±4 mmHg compared to control (117±4 mmHg, p<0.05), whereas estradiol benzoate (EB, also at 0.15 mg/kg/day) did not produce a statistically significant change in mean arterial pressure [1]. Furthermore, equilin increased vasoconstriction in response to all three vasoconstrictors tested (KCl, norepinephrine, and 5-HT), while responses to estradiol benzoate were inconsistent across vasoconstrictors. This study is one of the few available three-way comparisons (ethinyl estradiol, estradiol benzoate, and equilin) examining vascular outcomes [1].

Cardiovascular pharmacology Vascular reactivity Estrogen differential effects

Physicochemical Differentiation: Melting Point and Optical Rotation Enable Identity Verification and Purity Assessment

Equilin benzoate exhibits clearly differentiated physicochemical constants compared to its closest structural analogs. The melting point of equilin benzoate is 193–196 °C, substantially lower than equilin (236–237.5 °C) but higher than estradiol benzoate (191–196 °C) [1]. The specific optical rotation [α]²²/D of +225° (c=1, CHCl₃) provides a chiral identity marker absent in achiral analytical specifications [1]. The XLogP3-AA of 4.7 (vs. ~3.1 for equilin) reflects the lipophilic contribution of the benzoate ester and predicts differential membrane partitioning and chromatographic retention behavior [2]. These constants enable unambiguous identity confirmation and purity assessment orthogonal to chromatographic methods.

Analytical chemistry Compound identity verification Quality control

Metabolic Activation Pathway: Conversion to 17β-Dihydroequilin Produces an 8-Fold More Potent Uterotropic Agent

Equilin benzoate, following ester hydrolysis to equilin, undergoes metabolic reduction by 17β-hydroxysteroid dehydrogenase to 17β-dihydroequilin—an estrogen with approximately 8-fold greater uterotropic potency than its 17-keto precursor [1]. This metabolic amplification distinguishes equilin-based prodrugs from estradiol benzoate, whose hydrolysis product (17β-estradiol) is already the maximally potent ligand and does not undergo further potency amplification through reduction. The affinity constants (Ka) for 17β-dihydroequilin were approximately two- to six-fold higher than those for 17β-estradiol in both human endometrium and rat uterus cytosol and nuclear receptor preparations [2]. The metabolic clearance rate of unconjugated equilin is 2,640 L/day/m², substantially faster than that of equilin sulfate (175 L/day/m²), suggesting that the benzoate ester may provide intermediate release kinetics distinct from both the free steroid and the sulfate conjugate [3].

Prodrug metabolism 17β-hydroxysteroid dehydrogenase Uterotropic potency

Toxicological Profile: Documented Tumorigenicity Data Enables Risk-Benefit Assessment in Preclinical Studies

Equilin benzoate carries documented chronic toxicity and tumorigenicity data that differentiate it from less well-characterized estrogen esters. In mice, subcutaneous administration produced a TDLo (lowest published toxic dose) of 96 mg/kg over 48 weeks, associated with tumorigenic outcomes including lymphoma (including Hodgkin's disease) and skin/appendage tumors . The compound is classified with hazard code Xn (harmful), risk phrase R40 (limited evidence of a carcinogenic effect), and GHS hazard statement H351 (suspected of causing cancer) [1]. This contrasts with estradiol benzoate, which, while also carrying carcinogenicity warnings, has a distinct tumor spectrum and dose-response relationship. The availability of defined TDLo values for equilin benzoate enables researchers to establish evidence-based exposure limits in experimental protocols.

Carcinogenicity assessment Preclinical safety Toxicology

Equilin Benzoate (CAS 6030-80-4): Evidence-Matched Application Scenarios for Specialized Research and Industrial Use


Steroid 5β-Reductase Enzymology: Using Equilin Benzoate as a Selective Tool Compound

Equilin benzoate is the estrogen ester of choice for laboratories studying Δ4-5β-reductase enzymology, as it uniquely demonstrates inhibitory activity against this enzyme among commercially available estrogen derivatives [1]. Researchers investigating the stereospecific reduction of steroid Δ4 double bonds—a critical step in bile acid biosynthesis and cardiac glycoside metabolism—can employ equilin benzoate as a probe to interrogate enzyme-substrate interactions involving ring B unsaturated steroid frameworks. This application is not served by estradiol benzoate, estrone benzoate, or unconjugated equilin, which lack this specific enzyme interaction profile [1].

ERβ-Biased Estrogen Receptor Pharmacology: Prodrug Delivery of a Subtype-Preferential Agonist

For research programs investigating ERβ-selective signaling pathways, equilin benzoate provides a prodrug that delivers equilin—an estrogen with a 3.8-fold ERβ/ERα binding ratio compared to estradiol's balanced 1:1 profile [1]. Following ester hydrolysis, equilin's relatively preserved ERβ affinity (49% of estradiol) combined with attenuated ERα activity (13% of estradiol) enables preferential engagement of ERβ-mediated transcriptional programs [1]. This pharmacological profile is further amplified upon metabolic conversion to 17β-dihydroequilin (ERα: 113%, ERβ: 108%), creating a unique biphasic receptor activation pattern [2]. Estradiol benzoate cannot replicate this ERβ-preferential signaling, making equilin benzoate the appropriate selection for studies on ERβ-specific cardiovascular, metabolic, or neuroprotective effects [3].

Estrogen-Induced Cardiovascular Pressor Response Modeling in Rodent Preparations

Investigators modeling estrogen-mediated hemodynamic effects should select equilin benzoate over estradiol benzoate when a pressor-active estrogen is required. Direct comparative evidence demonstrates that equilin (the active moiety of equilin benzoate) increases mean arterial blood pressure by approximately 14.5% (134±4 mmHg vs. 117±4 mmHg control, p<0.05) after 3-week treatment in ovariectomized rats, while estradiol benzoate at an equivalent dose produces no significant blood pressure alteration [1]. This differential cardiovascular response, combined with equilin's potentiation of vasoconstriction across multiple agonists (KCl, norepinephrine, 5-HT), provides a robust and reproducible phenotype for studying estrogen-mediated vascular hyperreactivity [1].

Chiral Chromatography Method Development and Analytical Reference Standard Applications

Equilin benzoate's well-defined specific optical rotation ([α]²²/D +225°, c=1, CHCl₃) and melting point (193–196 °C) make it suitable as a chiral reference standard for HPLC method development and enantiomeric purity assessment in pharmaceutical analysis [1]. Its XLogP3-AA of 4.7 and retention on reverse-phase HPLC columns under standardized conditions (acetonitrile/water/phosphoric acid mobile phase) provide predictable and reproducible chromatographic behavior [2]. For quality control laboratories verifying the identity of equine estrogen-derived pharmaceutical intermediates, equilin benzoate's distinct combination of optical rotation, melting point, and chromatographic retention characteristics enables unambiguous discrimination from structurally similar estrogen esters [3].

Quote Request

Request a Quote for Equilin benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.